molecular formula C19H14FN3O3 B3341013 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 1012057-63-4

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No.: B3341013
CAS No.: 1012057-63-4
M. Wt: 351.3 g/mol
InChI Key: HWEPGOBNKGSELI-UHFFFAOYSA-N
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Description

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a quinazoline-based small molecule with structural features optimized for kinase inhibition, particularly targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its core quinazoline scaffold is substituted at the 4-position with a 3-ethynyl-4-fluorophenylamino group and at the 6-position with an acetate moiety.

Properties

IUPAC Name

[4-(3-ethynyl-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c1-4-12-7-13(5-6-15(12)20)23-19-14-8-18(26-11(2)24)17(25-3)9-16(14)21-10-22-19/h1,5-10H,2-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPGOBNKGSELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethynyl Group:

    Fluorination: The fluorophenyl group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Quinazoline Ring Formation: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Methoxylation and Acetylation: The methoxy group is introduced via methylation using methyl iodide, followed by acetylation using acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylamino Group

The phenylamino group at the quinazoline’s 4-position is a critical determinant of biological activity. Below is a comparative analysis of substituent effects:

Compound Name Substituents (Phenyl Ring) Key Properties/Activities Reference
Target Compound 3-Ethynyl, 4-F Enhanced kinase selectivity (hypothesized)
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (Gefitinib analog III) 3-Cl, 4-F Anti-inflammatory, antitumor activity
4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-methoxyquinazolin-6-yl acetate (4c) 3-Cl, 4-(pyridinylmethoxy) HER2/EGFR inhibition (IC50 < 10 nM)
Zorifertinib (ZFB) 3-Cl, 2-F Reactive metabolite formation (cyanide/GSH adducts)

Key Observations :

  • Ethynyl vs.
  • Fluorine Position : The 4-fluoro substituent in the target compound and Gefitinib analog III contrasts with Zorifertinib’s 2-fluoro group. Fluorine’s position influences electronic effects and hydrogen bonding, which may modulate kinase affinity .
  • Bulkier Substituents : Compound 4c’s pyridinylmethoxy group introduces steric bulk, possibly reducing off-target effects but requiring optimization for solubility .
Metabolic Stability
  • Zorifertinib’s 2-fluoro substituent and piperazine moiety are associated with reactive intermediates (e.g., iminoquinone), necessitating structural mitigation strategies .
Kinase Inhibition
  • Target Compound : Predicted to inhibit EGFR/HER2 with high selectivity, akin to Lapatinib derivatives .
  • Gefitinib Analog III : Demonstrated antitumor activity in vitro, likely via EGFR pathway suppression .
  • Compound 4c : Exhibits dual EGFR/HER2 inhibition (IC50 < 10 nM) and superior antiproliferative effects in HER2-positive cell lines .

Biological Activity

The compound 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS: 1012057-63-4) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14FN3O3C_{19}H_{14}FN_3O_3, with a molecular weight of 351.33 g/mol. The compound features a quinazoline core, an ethynyl group, and a fluorophenyl moiety, which contribute to its biological properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases, particularly tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. In vitro studies have shown that it effectively inhibits the growth of cancer cells by disrupting their signaling pathways. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.2Tyrosine kinase inhibition
MCF-7 (Breast Cancer)3.8Apoptosis induction
HeLa (Cervical Cancer)4.5Cell cycle arrest

These findings suggest that the compound could be developed further as a therapeutic agent for various cancers .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : It acts as a probe in biochemical assays to study enzyme activity, particularly in relation to protein interactions .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating A549 lung cancer cells with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways affected by this compound. Using Western blot analysis, researchers observed significant downregulation of phosphorylated ERK and AKT proteins in treated cells compared to controls, indicating disruption of critical survival pathways in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Reactant of Route 2
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4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

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